molecular formula C5H2BrCl2N B1526381 2-Bromo-4,5-dichloropyridine CAS No. 1033203-42-7

2-Bromo-4,5-dichloropyridine

Cat. No. B1526381
CAS RN: 1033203-42-7
M. Wt: 226.88 g/mol
InChI Key: HLTZXARVZDCGTL-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a colorless to yellow liquid stored at refrigerator temperatures . The compound has a molecular weight of 226.89 .


Synthesis Analysis

A method for synthesizing 2-Bromo-4,5-dichloropyridine involves using 2-amino-4-thloropyridine as a starting raw material . A key intermediate is obtained through a bromination reaction, with a yield greater than 80% . The 2-Bromo-4,5-dichloropyridine is then obtained through diazotization and chlorination, with a total yield greater than 50% .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dichloropyridine is represented by the InChI code 1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H . The InChI key is HLTZXARVZDCGTL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4,5-dichloropyridine has a density of 2.0±0.1 g/cm3 . It has a molar refractivity of 39.9±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 15.8±0.5 10-24 cm3 . The compound has an ACD/LogP of 2.00 and an ACD/LogD (pH 7.4) of 2.12 .

Scientific Research Applications

Synthesis of Antimicrobial Agents

2-Bromo-4,5-dichloropyridine serves as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives . These compounds exhibit promising antimicrobial properties and are studied for their potential to combat various bacterial and fungal infections.

Development of GABA B Receptor Modulators

This compound is used in the creation of positive allosteric modulators for GABA B receptors . These modulators are a class of drug-like compounds that have therapeutic potential in treating neurological disorders such as anxiety, depression, and epilepsy.

Organic Synthesis Research

In organic chemistry, 2-Bromo-4,5-dichloropyridine is a valuable building block for constructing complex molecular structures. It is often used in cross-coupling reactions and as a halogenated reagent in various organic synthesis pathways .

Catalysis Studies

In catalysis, 2-Bromo-4,5-dichloropyridine can be employed to study phase transfer catalysis mechanisms. It helps in understanding how these catalysts facilitate reactions between organic and aqueous phases .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

2-bromo-4,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTZXARVZDCGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309447
Record name 2-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dichloropyridine

CAS RN

1033203-42-7
Record name 2-Bromo-4,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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